Cyclopropanecarboxylic acid, 1-methyl-2-(trimethylsilyl)-, methyl ester

Description

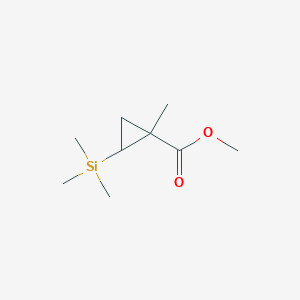

The cyclopropane ring is substituted at position 1 with a methyl group and at position 2 with a trimethylsilyl (TMS) moiety. This compound combines the steric strain of the cyclopropane ring with the electron-withdrawing and hydrophobic properties of the TMS group, influencing its reactivity, stability, and applications in organic synthesis or material science.

Properties

CAS No. |

918432-05-0 |

|---|---|

Molecular Formula |

C9H18O2Si |

Molecular Weight |

186.32 g/mol |

IUPAC Name |

methyl 1-methyl-2-trimethylsilylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C9H18O2Si/c1-9(8(10)11-2)6-7(9)12(3,4)5/h7H,6H2,1-5H3 |

InChI Key |

SBKFEXMOEOFKSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1[Si](C)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 1-methyl-2-(trimethylsilyl)-, methyl ester typically involves the reaction of cyclopropanecarboxylic acid derivatives with methylating agents and trimethylsilyl reagents

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 1-methyl-2-(trimethylsilyl)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-methyl-2-(trimethylsilyl)-, methyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Cyclopropanecarboxylic acid, 1-methyl-2-(trimethylsilyl)-, methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its transport across cell membranes.

Comparison with Similar Compounds

Substituent Variations

Table 1: Substituent Comparison of Cyclopropanecarboxylic Acid Derivatives

Key Observations :

- The TMS group in the target compound enhances hydrophobicity and steric bulk compared to amino or hydroxyl substituents .

- Aromatic substituents (e.g., 4-methylphenyl in ) increase molecular weight and may improve UV stability.

- Unsaturated rings (cyclopropene in ) exhibit higher reactivity due to ring strain and π-bond availability.

Physical and Chemical Properties

Table 2: Physical Property Comparison

Inference: The TMS group reduces surface tension compared to polar esters (e.g., hydroxyl or amino derivatives). *Hypothesis: The TMS group shields the ester from nucleophilic attack, similar to siloxane-protected compounds.

Reactivity and Stability

- Hydrolysis Resistance : The TMS group in the target compound likely slows hydrolysis compared to unsubstituted methyl esters. For example, a dichloroethenyl-substituted analogue shows a hydrolysis half-life of 17 years at pH 7 .

- Thermal Stability : Bulky substituents (e.g., TMS or aromatic groups) may improve thermal stability by reducing ring strain effects .

- Synthetic Utility : TMS groups are often used as protecting groups in organic synthesis, suggesting the target compound could serve as an intermediate in multi-step reactions .

Biological Activity

Cyclopropanecarboxylic acid, 1-methyl-2-(trimethylsilyl)-, methyl ester is a compound of significant interest in medicinal chemistry and organic synthesis. This article reviews its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound is characterized by its unique cyclopropane ring structure, which contributes to its reactivity and biological properties. The synthesis typically involves the esterification of cyclopropanecarboxylic acid with methanol in the presence of chlorotrimethylsilane, yielding high purity and yield rates above 80% under optimized conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of cyclopropanecarboxylic acid derivatives. Notably, certain ester derivatives have shown promising activity against various bacterial strains. For instance, derivatives tested in combination with colistin exhibited enhanced permeability and reduced minimum inhibitory concentrations (MIC) against pathogens such as E. coli and S. Typhimurium, suggesting that these compounds could serve as effective adjuvants in antibiotic therapy .

Enzyme Inhibition

Cyclopropanecarboxylic acid derivatives have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. These compounds demonstrated nanomolar inhibitory activities in vitro, indicating their potential as therapeutic agents in treating bacterial infections by disrupting essential metabolic pathways .

The biological activity of cyclopropanecarboxylic acid derivatives can be attributed to their ability to interact with specific enzyme targets or cellular pathways. The ester moiety appears to enhance cellular uptake, allowing for effective intracellular release of the active form of the compound upon hydrolysis . This mechanism is particularly relevant in the context of prodrug strategies aimed at improving drug delivery.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various cyclopropanecarboxylic acid derivatives, researchers found that specific methyl esters significantly reduced the MIC values when used in conjunction with colistin. For example:

- Compound A : Reduced MIC by 3-fold against E. coli.

- Compound B : Reduced MIC by 2-fold against S. Typhimurium.

These findings suggest that structural modifications can enhance the bioactivity of cyclopropanecarboxylic acid derivatives .

Study 2: Inhibition of OASS

Another research effort focused on the inhibition of OASS by cyclopropanecarboxylic acid derivatives. The study reported that:

- Compound C exhibited an IC50 value in the low nanomolar range.

- Compound D showed comparable inhibition across different bacterial strains.

This indicates a broad-spectrum potential for these compounds as therapeutic agents targeting cysteine biosynthesis .

Table 1: Biological Activity Summary

| Compound | Target Enzyme | IC50 (nM) | MIC Reduction (fold) |

|---|---|---|---|

| Compound A | OASS | 50 | 3 |

| Compound B | OASS | 45 | 2 |

| Compound C | OASS | 30 | - |

| Compound D | OASS | 25 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.